BenchChemオンラインストアへようこそ!

Azane;4-ethenylbenzenesulfonic acid

Waterborne coatings Emulsion polymers Water resistance

Azane;4-ethenylbenzenesulfonic acid (CAS 29965-34-2), commercially supplied as poly(ammonium 4-styrenesulfonate) or poly(4-styrenesulfonic acid) ammonium salt solution, is a linear, highly anionic polyelectrolyte bearing a sulfonate group on every styrene repeat unit (100% sulfonation degree). It is manufactured via polymerization of ammonium p-styrenesulfonate (AmSS), yielding a polymer free of volatile organic compounds (VOCs) and phosphorus, with characteristic high water solubility, specific adsorption and dispersion properties, and intrinsic antistatic behavior.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 29965-34-2
Cat. No. B1592662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzane;4-ethenylbenzenesulfonic acid
CAS29965-34-2
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C8H8O3S.H3N/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);1H3
InChIKeyWTSSRZUUXRDFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azane;4-ethenylbenzenesulfonic acid (CAS 29965-34-2) — Ammonium Polystyrene Sulfonate Procurement & Selection Guide


Azane;4-ethenylbenzenesulfonic acid (CAS 29965-34-2), commercially supplied as poly(ammonium 4-styrenesulfonate) or poly(4-styrenesulfonic acid) ammonium salt solution, is a linear, highly anionic polyelectrolyte bearing a sulfonate group on every styrene repeat unit (100% sulfonation degree) . It is manufactured via polymerization of ammonium p-styrenesulfonate (AmSS), yielding a polymer free of volatile organic compounds (VOCs) and phosphorus, with characteristic high water solubility, specific adsorption and dispersion properties, and intrinsic antistatic behavior . Commercially available as a 20–30 wt% aqueous solution with Mw ~200,000, it serves as a film-forming antistatic coating, dispersant, and reactive emulsifier across coatings, electronics, and industrial formulation sectors .

Why Sodium, Acid, or Quaternary Ammonium Forms of Polystyrene Sulfonate Cannot Substitute the Ammonium Salt Without Performance Loss


The counterion in polystyrene sulfonate polyelectrolytes is not a spectator species — it governs hygroscopicity, organic solvent compatibility, metal impurity profile, and polymerization kinetics. Replacing the ammonium counterion with sodium (NaPSS, CAS 25704-18-1) introduces alkali metal contamination unacceptable for electronic-grade applications, increases film water absorption due to the higher charge density and hydration-shell extent of Na⁺, and severely limits solubility in organic solvents, precluding homogeneous copolymerization with hydrophobic monomers [1]. Substituting the free acid form (PSSA, CAS 28210-41-5) loses the pH-stable, non-corrosive handling profile of the ammonium salt. Cationic polyelectrolytes such as poly(diallyldimethylammonium chloride) (PDADMAC) exhibit opposite charge characteristics and cannot replicate the anionic dispersion, emulsification, and metal-complexation behavior of this compound . These counterion-dependent property divergences are quantified in the evidence items below.

Head-to-Head Quantitative Differentiation of Azane;4-ethenylbenzenesulfonic acid (CAS 29965-34-2) Against Closest Analogs


Lower Copolymer Film Water Absorption vs. Sodium Poly(styrene sulfonate) at Equivalent Sulfonate Content

In a direct head-to-head comparison, cast films of styrene (St)–butyl acrylate (BA)–SS salt random copolymers were subjected to water absorption testing. At identical SS salt incorporation levels, the ammonium salt (AmSS-based) copolymers exhibited measurably lower water absorption (weight increase percentage) than the corresponding sodium salt (NaSS-based) copolymers, consistent with the intrinsically lower hygroscopicity of ammonium versus alkali metal styrene sulfonate salts [1]. The water absorption difference widened with increasing SS salt content in the copolymer composition [1].

Waterborne coatings Emulsion polymers Water resistance Hygroscopicity

Alkali-Metal-Free Composition: Zero Sodium/Potassium vs. NaPSS for Electronic-Grade Purity Requirements

Unlike sodium poly(styrene sulfonate) (NaPSS), the ammonium salt form (CAS 29965-34-2) contains no alkali or alkaline-earth metals in its molecular structure. Tosoh's AmSS is explicitly characterized as 'metal-less composition (low metal content)' relative to NaSS, which inherently contains one sodium atom per sulfonate repeat unit [1]. This compositional distinction is structural and stoichiometric: the ammonium counterion (NH₄⁺) replaces Na⁺ entirely, eliminating the risk of mobile ion contamination that causes defects, corrosion, and dielectric degradation in microelectronic fabrication [1].

CMP slurries Electronic materials Semiconductor processing Metal contamination control

Broader Organic Solvent Solubility Enabling Homogeneous Copolymerization with Hydrophobic Monomers vs. NaSS

AmSS demonstrates superior solubility in various organic solvents compared to NaSS, as documented in Fig. 1 of the Tosoh comparative study [1]. This solubility advantage enables solution copolymerization of AmSS with hydrophobic monomers such as styrene and methacrylates in organic media — a process that is challenging or impossible with NaSS due to its poor organic solvent compatibility [1]. The resulting random copolymers are soluble in the organic solvent polymerization medium, confirming homogeneous copolymerization rather than heterogeneous dispersion [1].

Solution polymerization Copolymer synthesis Organic-soluble polyelectrolytes Cation-exchange membranes

Accelerated Aqueous Radical Polymerization Rate vs. Sodium Styrene Sulfonate Under Identical Conditions

Under identical aqueous solution polymerization conditions (10.0 wt% monomer, 0.15 mol% V-50 initiator, 75°C, nitrogen atmosphere), AmSS exhibited a measurably faster polymerization rate than NaSS, as shown by the higher conversion-versus-time slope and larger polymerization rate coefficient (k) in Fig. 4 of the comparative study [1]. Notably, the polymerization rate of AmSS remained almost constant regardless of pH adjustments (with added DMAE or NaOH), defying the typical pH-dependent behavior observed for ionic monomers where electrostatic repulsion between the growing chain end and charged monomer retards propagation [1].

Radical polymerization kinetics Polyelectrolyte synthesis Process efficiency Monomer reactivity

Quantified Equilibrium Moisture Swelling of Thin Films: 0.57 ± 0.03 Volume Fraction at 25°C Saturated Vapor

Specular X-ray reflectivity (XR) and quartz crystal microbalance (QCM) measurements established that thin poly(4-ammonium styrenesulfonic acid) films absorb water from saturated vapor at 25°C to an equilibrium swelling of 0.57 ± 0.03 volume fraction, independent of film thickness across the range of 3–200 nm [1]. While equilibrium uptake is thickness-independent, the absorption rate decreases substantially for films thinner than 100 nm; the thinnest film examined (3 nm) exhibited a five-order-of-magnitude reduction in the water diffusion coefficient compared to thicker films [1][2].

Thin film characterization Moisture barrier Polyelectrolyte films QCM / X-ray reflectivity

Established Industrial Use as Water-Soluble Conductive Layer for Electron-Beam Lithography Charging Suppression

Ammonium poly(p-styrene sulfonate) (AmPSS), the polymer of CAS 29965-34-2, is specifically identified as an effective water-soluble conductive layer (WSCL) for electron-beam lithography bilayer resist systems. In the SNR/AmPSS two-layer configuration, AmPSS serves as the conductive bottom layer beneath a silicon-containing negative resist (SNR) top imaging layer, eliminating charging effects that otherwise cause beam deflection and pattern distortion during e-beam writing on insulating substrates [1][2]. The water solubility of AmPSS enables clean removal after lithography without organic solvent stripping, a process advantage over carbon-based or ITO conductive layers that require high-temperature deposition or aggressive removal conditions [3].

Electron-beam lithography Semiconductor manufacturing Conductive polymers Charging suppression

Prioritized Application Scenarios for Azane;4-ethenylbenzenesulfonic acid (CAS 29965-34-2) Based on Differentiated Evidence


High-Performance Waterborne Architectural and Industrial Coatings Requiring Improved Film Water Resistance

Formulators seeking to replace sodium-based reactive emulsifiers in acrylic or styrene-acrylic emulsion polymerization can substitute the ammonium form to achieve equivalent colloidal stability (comparable surface activity and particle size distribution demonstrated in head-to-head NaSS vs. AmSS emulsion polymerization [1]) while reducing dried film water absorption. The systematic reduction in water uptake at equivalent sulfonate incorporation levels — documented in St–BA–SS salt copolymer cast film comparisons [1] — directly addresses coating whitening, blistering, and loss of mechanical integrity under humid or wet service conditions, without requiring reformulation of the base emulsion polymerization procedure.

Electronic-Grade Dispersants and Additives for Chemical Mechanical Planarization (CMP) Slurries and Carbon Material Dispersions

The stoichiometric absence of alkali metals in poly(ammonium 4-styrenesulfonate) makes it the only polystyrene sulfonate form suitable for electronic material applications where mobile ion contamination (Na⁺, K⁺) causes device-killing defects [2]. This includes CMP slurry additives for copper, tungsten, and dielectric planarization steps; dispersants for carbon nanotubes and graphene in electronic ink formulations; and antistatic coatings on semiconductor handling trays and cleanroom equipment where sodium ion leaching is prohibited by contamination control specifications [2].

Antistatic Coatings for Specialty Paper, Synthetic Films, and Static-Sensitive Packaging

The commercial product forms (30 wt% aqueous solution, Mw ~200,000, pH 3–4, viscosity ~200 cP at 25°C ) are engineered for direct application as antistatic coatings on specialty paper and synthetic films. The combination of good film-forming properties with documented high temperature stability, shear stability, and pH stability — coupled with the intrinsic ionic conductivity of the ammonium sulfonate polyelectrolyte — provides durable static dissipation that withstands processing and end-use environmental stresses. The oil-resistant character of the ammonium salt form (noted in commercial product literature for Versa-TL 125 ) further extends applicability to industrial cleaning and construction sector antistatic treatments.

Water-Soluble Conductive Bottom Layer for Electron-Beam Lithography Bilayer Resist Systems

In semiconductor R&D and mask-making facilities using electron-beam lithography on insulating substrates, AmPSS (CAS 29965-34-2 polymer) serves as a water-soluble conductive bottom layer in bilayer resist stacks (SNR/AmPSS configuration) to suppress charging-induced beam deflection and pattern placement errors [3]. The entirely aqueous processing sequence — spin-coat from water, expose, develop top imaging layer, strip conductive layer with water rinse — eliminates organic solvent usage at the conductive layer step and avoids the 400°C thermal processing required for carbon-based conductive underlayers, making it compatible with temperature-sensitive substrate stacks and reducing process complexity [3][4].

Quote Request

Request a Quote for Azane;4-ethenylbenzenesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.